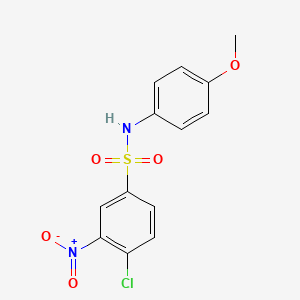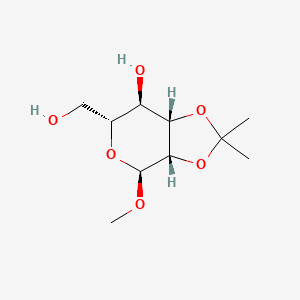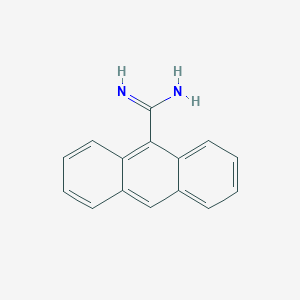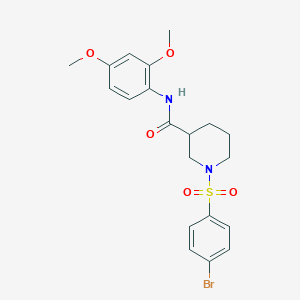
Ethyl 1-formylcyclopropane-1-carboxylate
Vue d'ensemble
Description
Ethyl 1-formylcyclopropane-1-carboxylate (EFC) is a cyclic ester of formic acid, which is a naturally occurring compound found in a variety of plants and animals. EFC is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, and is also used as a reagent in organic synthesis and as a catalyst in the polymerization of ethylene. The unique properties of EFC make it an attractive material for a variety of applications in the chemical, pharmaceutical, and biotechnological industries.
Applications De Recherche Scientifique
C7H10O3 C_7H_{10}O_3 C7H10O3
and a molecular weight of 142.15 . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Organic Synthesis
Ethyl 1-formylcyclopropanecarboxylate is a versatile building block in organic synthesis. Its bifunctional nature, having both aldehyde and ester functionalities, allows for various synthetic transformations. It can be used to synthesize complex molecules, including natural products and pharmaceuticals. For instance, it can undergo nucleophilic addition reactions due to the presence of the formyl group, or ester hydrolysis followed by decarboxylation to yield cyclopropane derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its reactivity enables the introduction of cyclopropane rings into drug molecules, which can significantly alter their pharmacokinetic and pharmacodynamic properties. The cyclopropane moiety is known for its presence in several drugs due to its stability and lipophilicity, which can improve drug absorption and membrane permeability .
Material Science
The compound’s unique structure is beneficial in material science, particularly in the development of polymers with specific properties. For example, it can be incorporated into polymers to enhance their rigidity and durability due to the strain in the cyclopropane ring. This can lead to the creation of materials with improved mechanical strength and chemical resistance .
Catalysis
Ethyl 1-formylcyclopropanecarboxylate can act as a ligand in catalysis, forming complexes with metals that can catalyze various chemical reactions. The cyclopropane ring can provide a rigid framework that enhances the selectivity and efficiency of the catalytic process .
Agrochemical Research
In agrochemical research, this compound can be used to synthesize novel pesticides and herbicides. The introduction of the cyclopropane ring into these compounds can lead to new modes of action against pests and weeds, potentially contributing to the development of more effective and environmentally friendly agrochemicals .
Optoelectronics
Due to its electronic properties, Ethyl 1-formylcyclopropanecarboxylate can be used in the field of optoelectronics. It can be a part of the synthesis of organic semiconductors, which are used in the production of light-emitting diodes (LEDs), solar cells, and transistors. The compound can help in tuning the electronic characteristics of these materials for better performance .
Neurology and Immunology
The ester derivatives of fumaric acid, which can be synthesized using Ethyl 1-formylcyclopropanecarboxylate, find applications in neurology and immunology. They are implemented in the development of treatments for neurological disorders and immune system modulation .
Bio-nanotechnology
Lastly, in bio-nanotechnology, Ethyl 1-formylcyclopropanecarboxylate-related compounds can be used in drug delivery systems and tissue engineering. Its derivatives can be functionalized to create nanocarriers for targeted drug delivery or to develop scaffolds for tissue regeneration .
Mécanisme D'action
Target of Action
This compound is a unique bifunctional compound with both aldehyde and ester functionalities at the same C-1 position in a simple cyclopropane molecule . The specific biological targets of this compound may depend on the context of its use, such as the type of biological system or disease model being studied.
Mode of Action
It’s known that cyclopropane structures, which this compound contains, are highly reactive due to their strained nature . This reactivity might influence how the compound interacts with its targets. More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that cyclopropane structures can be involved in various chemical reactions, such as the addition of carbenes to alkenes . The compound’s unique structure might allow it to participate in or influence a variety of biochemical pathways.
Propriétés
IUPAC Name |
ethyl 1-formylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSBOIAHOITDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433359 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33329-70-3 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



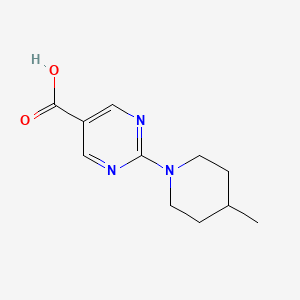
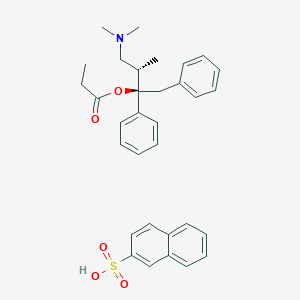
![1H-imidazo[4,5-b]pyrazin-2-amine](/img/structure/B1623760.png)

![2-[(2-fluorophenyl)methylamino]acetic Acid](/img/structure/B1623765.png)
![3-[(2-Chlorophenyl)(2-hydroxyethylamino)methyl]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1623766.png)

![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)
